molecular formula C19H32N2O3S B13734850 1,1-dioxo-1,2-benzothiazol-3-one;dodecan-1-amine CAS No. 17140-24-8

1,1-dioxo-1,2-benzothiazol-3-one;dodecan-1-amine

Cat. No.: B13734850
CAS No.: 17140-24-8
M. Wt: 368.5 g/mol
InChI Key: SDGNZFWKQHYOQW-UHFFFAOYSA-N
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Description

1,1-Dioxo-1,2-benzothiazol-3-one;dodecan-1-amine is a compound that combines the structural features of 1,1-dioxo-1,2-benzothiazol-3-one and dodecan-1-amine The former is known for its applications in various chemical processes, while the latter is a long-chain amine

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioxo-1,2-benzothiazol-3-one can be synthesized through multiple routes. One common method involves the reaction of isothiazolin and sodium chlorosulfite . Dodecan-1-amine, on the other hand, is typically synthesized through the hydrogenation of dodecanenitrile.

Industrial Production Methods

Industrial production of 1,1-dioxo-1,2-benzothiazol-3-one often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Dodecan-1-amine is produced industrially through catalytic hydrogenation processes, which are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler thiol compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzothiazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and various substituted benzothiazole derivatives.

Scientific Research Applications

1,1-Dioxo-1,2-benzothiazol-3-one;dodecan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-dioxo-1,2-benzothiazol-3-one;dodecan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, disrupting their normal function. The benzothiazole ring can interact with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The long alkyl chain of dodecan-1-amine can disrupt cell membranes, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxo-1,2-benzothiazol-3-one: Known for its use as a non-nutritive sweetener and its antimicrobial properties.

    Dodecan-1-amine: A long-chain amine used in various industrial applications, including as a surfactant and corrosion inhibitor.

Uniqueness

1,1-Dioxo-1,2-benzothiazol-3-one;dodecan-1-amine is unique due to the combination of the benzothiazole ring and the long alkyl chain. This combination imparts both the chemical reactivity of the benzothiazole ring and the amphiphilic properties of the long alkyl chain, making it versatile for various applications .

Properties

CAS No.

17140-24-8

Molecular Formula

C19H32N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one;dodecan-1-amine

InChI

InChI=1S/C12H27N.C7H5NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-13H2,1H3;1-4H,(H,8,9)

InChI Key

SDGNZFWKQHYOQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Origin of Product

United States

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